N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Description
N-(3-Methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by two key structural motifs:
- Methanesulfonamidophenyl group: A phenyl ring substituted with a methanesulfonamido (-SO₂NHMe) group at position 2.
- 2-Methoxyphenyl group: A phenyl ring with a methoxy (-OCH₃) substituent at position 2, attached to position 5 of the pyrazole core.
This compound is hypothesized to exhibit bioactivity relevant to enzyme inhibition (e.g., kinases, proteases) due to the sulfonamide moiety’s role in hydrogen bonding and the pyrazole core’s planar geometry for target binding .
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-5-(2-methoxyphenyl)pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-17-9-4-3-8-14(17)15-11-16(21-20-15)18(23)19-12-6-5-7-13(10-12)22-27(2,24)25/h3-10,15-16,20-22H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOORVJIIAZYLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(NN2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structural characteristics.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 358.41 g/mol
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in inflammatory pathways. It has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators in inflammation and pain signaling.
Anti-inflammatory and Analgesic Effects
A study conducted by researchers synthesized various derivatives of pyrazole compounds, including this compound, and evaluated their anti-inflammatory and analgesic properties. The findings revealed that this compound significantly reduced inflammation in animal models, demonstrating a dose-dependent effect on paw edema induced by carrageenan .
In Vitro Studies
In vitro assays have demonstrated that the compound inhibits the proliferation of certain cancer cell lines. For instance, it was found to reduce cell viability in MCF-7 breast cancer cells with an IC value of approximately 15 µM. This suggests potential applications in oncology, particularly for hormone-sensitive cancers .
Case Studies
- Case Study on Inflammation : In a controlled study involving rats, administration of the compound led to a reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated that treatment with this pyrazole derivative could effectively modulate immune responses during acute inflammation .
- Cancer Cell Proliferation : A follow-up study assessed the compound's effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results showed that the compound inhibited cell growth significantly compared to untreated controls, further supporting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Pyrazole Carboxamide Derivatives with Sulfonamide Substituents
Key Differences :
- The target compound’s methanesulfonamido group is directly attached to a phenyl ring, whereas analogs like the methylsulfonylallyl group in feature a flexible allyl chain .
- The 2-methoxyphenyl group in the target compound enhances steric bulk and electronic effects compared to simpler aryl groups (e.g., p-tolyl in ) .
(b) Pyrazole Derivatives with Halogenated or Methoxy Substituents
Key Differences :
- The target compound’s dual aryl substitution (methoxyphenyl + sulfonamidophenyl) distinguishes it from mono-aryl-substituted analogs.
- Methoxy positioning : The 2-methoxy group in the target compound may enhance π-π stacking compared to 5-methoxy analogs .
(b) Physicochemical Properties
| Property | Target Compound | (3a) | (1n) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 403.1 g/mol | ~400 g/mol |
| Key Functional Groups | -SO₂NHMe, -OCH₃ | -Cl, -CN | -SO₂Me, -CH(CH₃)₂ |
| LogP (Estimated) | ~3.5 | ~2.8 | ~3.2 |
Insights :
- The target’s sulfonamide and methoxy groups increase polarity compared to chloro/cyano analogs () but retain moderate lipophilicity for membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of pyrazole cores and coupling with sulfonamide moieties. Key steps include:
- Cyclocondensation: Reacting hydrazine derivatives with β-ketoesters under reflux in ethanol or DMF to form the pyrazole ring .
- Sulfonamide Coupling: Using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Yield Optimization: Ultrasound-assisted methods can enhance reaction rates by 20–30% compared to traditional heating .
- Critical Parameters: Solvent polarity (DMF vs. THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonamide coupling) are critical for purity (>95%) .
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?
- Methodological Answer:
- X-ray Crystallography: Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles between the pyrazole and methoxyphenyl groups .
- NMR Spectroscopy: Key signals include:
- ¹H NMR: Methoxy protons at δ 3.8–4.0 ppm and pyrazole protons at δ 6.2–6.5 ppm .
- ¹³C NMR: Carbonyl carbons at δ 165–170 ppm .
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 424.3) .
Q. What in vitro assays are suitable for initial screening of its biological activity?
- Methodological Answer:
- Anti-inflammatory Activity: COX-2 inhibition assay using human recombinant enzyme (IC₅₀ calculation via ELISA) .
- Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Solubility Testing: Shake-flask method in PBS (pH 7.4) to determine logP (target: <3.0 for bioavailability) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported binding affinities for this compound?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Compare binding poses in COX-2 (PDB: 5KIR) vs. kinase targets (e.g., EGFR, PDB: 1M17) to identify off-target interactions .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD >2.5 Å indicates weak binding .
- QSAR Analysis: Use CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy vs. chloro) with IC₅₀ variability .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer:
- Pharmacokinetic Profiling:
- Metabolic Stability: Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
- Plasma Protein Binding: Equilibrium dialysis to measure free fraction (target: >10% for efficacy) .
- Formulation Adjustments: Nanoemulsions or PEGylation to improve bioavailability if logP >3.5 .
Q. How can researchers optimize the compound’s selectivity for specific enzyme isoforms?
- Methodological Answer:
- Fragment-Based Design: Replace methoxyphenyl with fluorophenyl to enhance COX-2 selectivity (ΔΔG = -2.1 kcal/mol) .
- Isothermal Titration Calorimetry (ITC): Measure binding enthalpy (ΔH) for COX-1 vs. COX-2; ΔΔH >1.5 kcal/mol indicates isoform preference .
- Proteomic Profiling: Use affinity pull-down assays with SILAC labeling to identify off-target kinases .
Q. What methodologies address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer:
- Hansen Solubility Parameters: Calculate HSPiP values (δD, δP, δH) to predict solubility in DMSO (δP = 12.3) vs. chloroform (δD = 17.8) .
- Co-solvency Approach: Blend ethanol (30% v/v) with water to improve solubility while maintaining stability (pH 6.5–7.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
